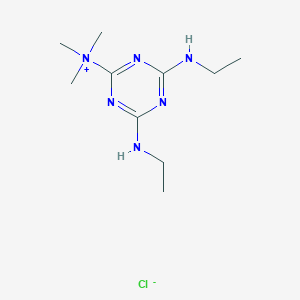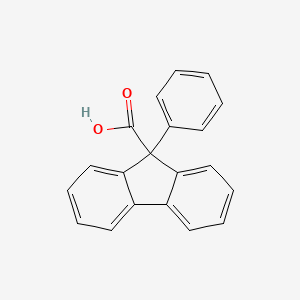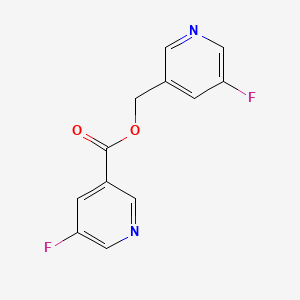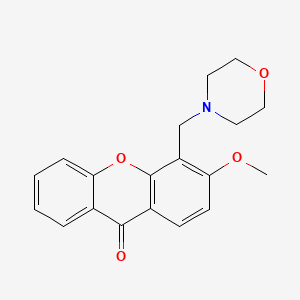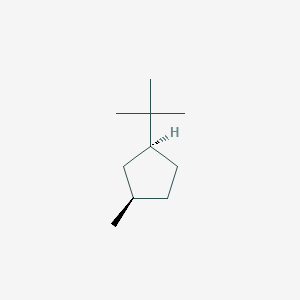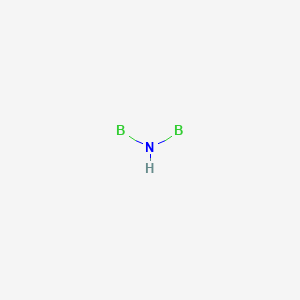![molecular formula C11H18ClNOS B14709014 2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride CAS No. 22876-67-1](/img/structure/B14709014.png)
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a methylsulfanyl group and an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxybenzaldehyde, undergoes a reaction with a suitable thiol reagent, such as methylthiol, in the presence of a base like sodium hydroxide to form 4-ethoxyphenylmethylsulfanyl.
Amination: The intermediate is then subjected to a reductive amination reaction with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethoxy group or to modify the amine functionality using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethoxylated amines, modified amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfonyl)ethanamine hydrochloride
- 4-Methoxyphenethylamine
- 2-Phenylethylamine hydrochloride
Uniqueness
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride stands out due to the presence of the ethoxy group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it more effective in certain applications compared to similar compounds.
特性
CAS番号 |
22876-67-1 |
|---|---|
分子式 |
C11H18ClNOS |
分子量 |
247.79 g/mol |
IUPAC名 |
2-[(4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NOS.ClH/c1-2-13-11-5-3-10(4-6-11)9-14-8-7-12;/h3-6H,2,7-9,12H2,1H3;1H |
InChIキー |
IKSHDDSNKSRNAX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CSCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


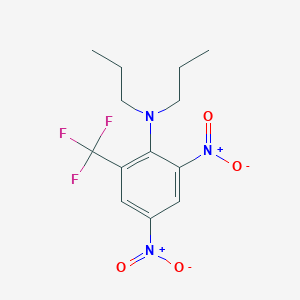

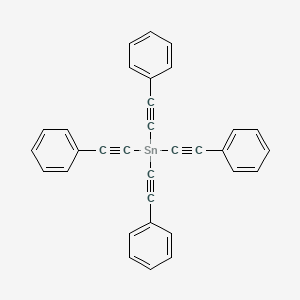

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
